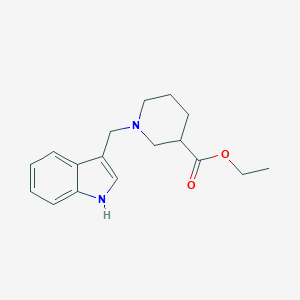

1-(3-Indolylmethyl)nipecotic acid ethyl ester

Übersicht

Beschreibung

It is primarily recognized for its ability to selectively inhibit the uptake of the neurotransmitter gamma-aminobutyric acid (GABA), making it a valuable tool in the study of neurological disorders such as epilepsy and anxiety.

Vorbereitungsmethoden

The synthesis of 1-(3-Indolylmethyl)nipecotic acid ethyl ester involves several steps, typically starting with the preparation of the indole derivative. The synthetic route often includes the following steps:

Formation of the Indole Derivative: This can be achieved through various methods, including Fischer indole synthesis or the Bartoli indole synthesis.

Attachment of the Nipecotic Acid Moiety: This step involves the coupling of the indole derivative with nipecotic acid, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Analyse Chemischer Reaktionen

1-(3-Indolylmethyl)nipecotic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Indolylmethyl)nipecotic acid ethyl ester has a wide range of scientific research applications:

Neurology: It is extensively studied for its potential in treating neurological disorders.

Pharmacology: The compound is used to study the modulation of GABAergic neurotransmission, providing insights into the mechanisms of various neurological conditions.

Biochemistry: Researchers use this compound to investigate the biochemical pathways involving GABA and its role in neuronal activity.

Wirkmechanismus

The mechanism of action of 1-(3-Indolylmethyl)nipecotic acid ethyl ester involves the selective inhibition of GABA uptake by neurons. GABA is an inhibitory neurotransmitter that regulates neuronal activity. By inhibiting GABA uptake, this compound increases the concentration of GABA in the synaptic cleft, leading to enhanced inhibition of neuronal activity. This mechanism is crucial for its effects in reducing seizure activity and anxiety.

Vergleich Mit ähnlichen Verbindungen

1-(3-Indolylmethyl)nipecotic acid ethyl ester can be compared with other GABA uptake inhibitors, such as:

Tiagabine: Another GABA uptake inhibitor used in the treatment of epilepsy.

Nipecotic Acid: The parent compound of this compound, also known for its GABA uptake inhibitory properties.

Gabapentin: Although not a direct GABA uptake inhibitor, it modulates GABAergic activity and is used in the treatment of epilepsy and neuropathic pain.

The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of GABA uptake, making it a valuable tool in neurological research.

Biologische Aktivität

1-(3-Indolylmethyl)nipecotic acid ethyl ester is a synthetic compound derived from nipecotic acid, which is known for its role as a selective inhibitor of GABA (gamma-aminobutyric acid) transporters. This compound has garnered attention due to its potential therapeutic applications in neurological disorders, particularly those related to GABAergic signaling. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : Ethyl 1-(3-indolylmethyl)nipecotate

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

This compound primarily acts as a GABA reuptake inhibitor. By inhibiting the GABA transporters (GATs), it increases the availability of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is crucial for maintaining a balance between excitatory and inhibitory signals in the central nervous system (CNS).

Targeting GABA Transporters

The compound selectively inhibits mGAT3 and mGAT4 subtypes, which are implicated in various neurological conditions such as epilepsy, anxiety disorders, and depression. The selectivity towards these subtypes suggests potential for fewer side effects compared to non-selective GABA uptake inhibitors.

Biological Activity

The biological activity of this compound has been evaluated in several studies, demonstrating its efficacy in modulating neurotransmitter levels and influencing behavioral outcomes.

Pharmacological Effects

- Neuroprotective Effects : Studies indicate that this compound may provide neuroprotection against excitotoxicity, which is linked to various neurodegenerative diseases.

- Anxiolytic Properties : Animal models have shown that administration of this compound reduces anxiety-like behaviors, suggesting potential use in treating anxiety disorders.

- Anticonvulsant Activity : Preliminary research indicates that it may exhibit anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Anxiety Reduction :

- Objective : To evaluate the anxiolytic effects in rodent models.

- Methodology : Animals were administered varying doses of the compound prior to behavioral tests such as the elevated plus maze.

- Results : Significant reductions in anxiety-like behaviors were observed at higher doses (p < 0.05), indicating its potential as an anxiolytic agent.

-

Neuroprotection Against Excitotoxicity :

- Objective : Assess neuroprotective effects in a model of excitotoxicity induced by glutamate.

- Methodology : Neuronal cultures were treated with glutamate alongside the compound.

- Results : The compound significantly reduced neuronal death compared to controls (p < 0.01), highlighting its protective role.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other GABA transporter inhibitors is essential:

| Compound Name | Mechanism of Action | Selectivity | Potential Applications |

|---|---|---|---|

| This compound | GABA reuptake inhibitor | mGAT3/mGAT4 | Anxiety, epilepsy |

| Nipecotic Acid | Non-selective GABA uptake inhibitor | Non-selective | General CNS disorders |

| Tiagabine | GABA reuptake inhibitor | Non-selective | Epilepsy treatment |

Eigenschaften

IUPAC Name |

ethyl 1-(1H-indol-3-ylmethyl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-2-21-17(20)13-6-5-9-19(11-13)12-14-10-18-16-8-4-3-7-15(14)16/h3-4,7-8,10,13,18H,2,5-6,9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXOXXXVFSNDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906392 | |

| Record name | Ethyl 1-[(1H-indol-3-yl)methyl]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101602-77-1 | |

| Record name | Nipecotic acid, 1-(3-indolylmethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101602771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-[(1H-indol-3-yl)methyl]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.